molecular formula C21H25NO5S2 B2459683 Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895446-77-2

Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2459683
CAS RN: 895446-77-2
M. Wt: 435.55
InChI Key: DVPMQGLYARVYKW-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. For example, the empirical formula for Ethyl 2-thiophenecarboxylate is C7H8O2S .

Scientific Research Applications

Synthesis and Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized as a precursor for synthesizing new heterocycles with potential anticancer activity. Notably, compounds synthesized from this precursor demonstrated potent activity against colon HCT-116 human cancer cell lines, highlighting their significance in developing anticancer therapies (Abdel-Motaal, Asem, & Alanzy, 2020).

Chemical Reactivity and Pharmaceutical Potential
Research has explored the reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, leading to the synthesis of fused thiophene derivatives. These derivatives show high potential for pharmaceutical applications, demonstrating the versatility of the ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate compound in drug development (Mohareb, Mohamed, & Wardakhan, 2000).

Heterocyclic Synthesis
The ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate compound has been a key substrate in the synthesis of various heterocyclic systems. These systems include pyrazole, isoxazole, and pyridazine derivatives, further indicating the compound’s significant role in the synthesis of heterocyclic compounds with potential biological activities (Wardaman, 2000).

Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and similar compounds synthesized through simple procedures have shown excellent antibacterial and antifungal properties. Additionally, these compounds exhibited remarkable antioxidant potential, demonstrating the compound's utility in antimicrobial and antioxidant research (Raghavendra et al., 2016).

Pharmacologically Active Derivatives
Research into pharmacologically active benzo[b]thiophen derivatives, including those related to this compound, has contributed to understanding their pharmacological properties. This includes the synthesis and study of various substituted amines and thiouronium salts, providing insights into the therapeutic potential of these compounds (Chapman et al., 1971).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its biological activity. For example, some thiophene derivatives are known to have antimicrobial, anti-inflammatory, and anticancer properties .

Future Directions

Thiophene derivatives continue to be an area of active research due to their wide range of properties and applications. Future directions may include the development of new synthesis methods and the exploration of new biological activities .

properties

IUPAC Name

ethyl 6-methyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S2/c1-4-27-21(24)19-16-10-7-14(3)11-17(16)28-20(19)22-18(23)12-29(25,26)15-8-5-13(2)6-9-15/h5-6,8-9,14H,4,7,10-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPMQGLYARVYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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